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Cat. No.: B1321347 Get Quote

The imidazo[4,5-c]pyridine core is a heterocyclic aromatic scaffold composed of a pyridine ring

fused to an imidazole ring.[1][2] This structural arrangement makes it a bioisostere of natural

purines, such as adenine and guanine, where the pyrimidine ring is replaced by pyridine.

Specifically, it is classified as a 3-deazapurine.[3] This fundamental resemblance to the building

blocks of DNA, RNA, and numerous cofactors is the primary driver of its profound and diverse

biological activities. By mimicking endogenous purines, imidazo[4,5-c]pyridine derivatives can

function as competitive inhibitors or modulators of enzymes and receptors that have purine-

binding sites, including kinases, polymerases, and G-protein coupled receptors.

This guide provides an in-depth exploration of the imidazo[4,5-c]pyridine core, detailing its

fundamental properties, common synthetic strategies, and its expansive role in modern drug

discovery across therapeutic areas such as oncology, virology, and microbiology.

Core Structure, Nomenclature, and Physicochemical
Properties
The defining feature of the imidazo[4,5-c]pyridine system is the specific fusion of the imidazole

and pyridine rings. The IUPAC name for the unsubstituted core is 3H-imidazo[4,5-c]pyridine,

and it is also commonly referred to as 5-azabenzimidazole.[4]

Caption: Numbering of the imidazo[4,5-c]pyridine heterocyclic system.
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Physicochemical Data
The fundamental properties of the unsubstituted 1H-imidazo[4,5-c]pyridine core are

summarized below. These values are crucial for medicinal chemists in designing derivatives

with appropriate ADME (absorption, distribution, metabolism, and excretion) profiles.

Property Value Source

Molecular Formula C₆H₅N₃ PubChem[4]

Molecular Weight 119.12 g/mol PubChem[4]

IUPAC Name 3H-imidazo[4,5-c]pyridine PubChem[4]

CAS Number 272-97-9 PubChem[4]

Topological Polar Surface Area 41.6 Å² PubChem[4]

Hydrogen Bond Donor Count 1 PubChem[4]

Hydrogen Bond Acceptor

Count
2 PubChem[4]

Synthetic Strategies: Constructing the Core
The synthesis of the imidazo[4,5-c]pyridine scaffold is versatile, with the choice of route often

dictated by the desired substitution pattern on the final molecule. The most prevalent strategies

begin with an appropriately substituted pyridine precursor.

Primary Synthetic Route: Cyclization of 3,4-
Diaminopyridine
The most direct and widely used method involves the condensation and subsequent cyclization

of 3,4-diaminopyridine with a one-carbon synthon.[5] This approach is efficient for producing

the core and can be adapted to install substituents at the 2-position of the imidazole ring.

With Carboxylic Acids or Equivalents: Refluxing 3,4-diaminopyridine with formic acid is a

classic method to yield the unsubstituted imidazo[4,5-c]pyridine.[1][5] Using other carboxylic

acids or their functional derivatives (e.g., orthoesters) allows for the introduction of various

alkyl or aryl groups at the 2-position.[1][6]
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With Aldehydes: Condensation with an aldehyde followed by an oxidative cyclization is

another common pathway to generate 2-substituted derivatives.

3,4-Diaminopyridine

+ R-COOH
(e.g., Formic Acid)

or
+ R-CHO (Aldehyde)

Condensation Intermediate
(Amide or Schiff Base)

Cyclization
(Dehydration or Oxidation)

2-Substituted
Imidazo[4,5-c]pyridine

Click to download full resolution via product page

Caption: General workflow for synthesizing the imidazo[4,5-c]pyridine core.

Protocol: Synthesis of Unsubstituted 3H-imidazo[4,5-
c]pyridine
This protocol describes a standard laboratory procedure for synthesizing the parent scaffold.

Objective: To synthesize 3H-imidazo[4,5-c]pyridine via the condensation of 5-methyl-3,4-

diaminopyridine with formic acid.[1][5]

Materials:

5-methyl-3,4-diaminopyridine

100% Formic Acid

Round-bottom flask with reflux condenser

Heating mantle

Standard glassware for workup and purification

Procedure:

Combine 5-methyl-3,4-diaminopyridine and an excess of 100% formic acid in a round-bottom

flask.
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Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

Maintain reflux for approximately 6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

After completion, allow the mixture to cool to room temperature.

Carefully neutralize the excess formic acid with a suitable base (e.g., saturated sodium

bicarbonate solution).

The crude product may precipitate upon neutralization. Collect the solid by filtration.

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to

yield the final compound.

Confirm the structure and purity using analytical techniques such as NMR spectroscopy and

mass spectrometry.

Trustworthiness Note: This self-validating protocol relies on the chemical principle of acid-

catalyzed cyclization and dehydration. The progress can be easily monitored, and the final

product's identity is confirmed through standard, verifiable analytical methods.

Medicinal Chemistry and Therapeutic Applications
The structural mimicry of purines enables imidazo[4,5-c]pyridine derivatives to interact with a

wide array of biological targets, making this scaffold a cornerstone in the development of novel

therapeutics.
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Caption: Bioisosteric mimicry of purines by the imidazo[4,5-c]pyridine scaffold.

Key Therapeutic Areas
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Therapeutic Area Biological Target(s)
Mechanism &
Examples

References

Oncology
PARP, CDKs, Aurora

Kinases

Inhibition of DNA

repair enzymes and

cell cycle regulators. A

series of derivatives

showed moderate to

good PARP inhibitory

activity.

[1]

Antiviral
RNA-dependent RNA

polymerase

Inhibition of viral

replication.

Derivatives have

shown high activity

and selectivity against

Bovine Viral Diarrhea

Virus (BVDV), a

surrogate for Hepatitis

C Virus.

[1]

Antimycobacterial
Mycobacterium

tuberculosis

Disruption of essential

bacterial processes.

Amide, urea, and

sulfonamide

derivatives have

demonstrated

significant activity

against M.

tuberculosis in both in

vitro and in vivo

models.

[7]

Central Nervous

System

GABA-A Receptors Positive allosteric

modulation.

Bamaluzole was

developed as a

GABAA receptor

agonist for potential

[1]
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use as an

anticonvulsant.

Anti-inflammatory
Cellular inflammation

pathways

Reduction of

inflammatory

responses. Certain

compounds have

been studied for their

ability to diminish

inflammatory

responses in models

of retinal ischemia.

[1]

Structure-Activity Relationship (SAR) Insights
The development of potent imidazo[4,5-c]pyridine-based drugs relies heavily on understanding

the structure-activity relationship—how chemical modifications influence biological activity.

For Antimycobacterial Activity: Studies have shown that the nature of the substituent

attached to the core is critical. A systematic evaluation revealed that the antimycobacterial

potency followed the order: amides > urea > sulfonamides.[7] This suggests that the

hydrogen bonding and electronic properties of the amide linkage are particularly favorable

for interacting with the mycobacterial target.

For Antiviral Activity: In a series of compounds targeting BVDV, the presence of large

substituents on a benzyl group attached to the core was associated with a reduction in

activity.[1] Conversely, smaller, specific modifications could enhance potency, highlighting the

importance of steric fit within the viral polymerase active site.

Conclusion and Future Directions
The imidazo[4,5-c]pyridine core represents a "privileged scaffold" in medicinal chemistry. Its

inherent ability to mimic endogenous purines provides a powerful starting point for the rational

design of potent and selective modulators of critical biological targets. The synthetic

accessibility and the potential for diverse functionalization ensure its continued relevance in

drug discovery.
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Future research will likely focus on expanding the chemical space around this core, exploring

novel substitution patterns to engage new biological targets. The development of more efficient,

green synthetic methodologies and the application of computational chemistry to predict

binding affinities will further accelerate the journey of imidazo[4,5-c]pyridine derivatives from

laboratory curiosities to life-saving therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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